molecular formula C11H6F11N3O4 B12326671 1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro-(9CI)

1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro-(9CI)

Katalognummer: B12326671
Molekulargewicht: 453.17 g/mol
InChI-Schlüssel: ZUIXRXFLFBLJSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro- (9CI) is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with acetyl, heptafluoropropoxy, tetrafluoroethyl, and nitro groups Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Vorbereitungsmethoden

The synthesis of 1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro- involves several steps. One common method involves the cyclocondensation of appropriate precursors. For instance, the reaction of arylhydrazines with diketones can yield pyrazole derivatives . The specific reaction conditions, such as the choice of solvent, temperature, and catalysts, can significantly influence the yield and purity of the final product. Industrial production methods often employ eco-friendly procedures, including the use of heterogeneous catalytic systems and microwave-assisted reactions .

Analyse Chemischer Reaktionen

1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other pyrazole derivatives, such as:

1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro- stands out due to its unique combination of substituents, which impart specific chemical and physical properties, making it suitable for specialized applications in various fields.

Eigenschaften

Molekularformel

C11H6F11N3O4

Molekulargewicht

453.17 g/mol

IUPAC-Name

1-[3-methyl-4-nitro-5-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]pyrazol-1-yl]ethanone

InChI

InChI=1S/C11H6F11N3O4/c1-3-5(25(27)28)6(24(23-3)4(2)26)7(12,9(15,16)17)29-11(21,22)8(13,14)10(18,19)20/h1-2H3

InChI-Schlüssel

ZUIXRXFLFBLJSO-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.